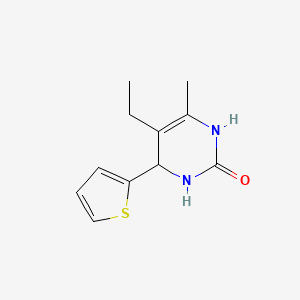
5-Ethyl-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one typically involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using a catalyst such as hydrochloric acid or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding pyrimidinone derivative.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidinone derivatives, while reduction can produce dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Ethyl-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of dihydropyrimidinones are explored for their potential use as drugs. They may act on specific molecular targets to treat diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, this compound could be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it a valuable candidate for various applications.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Ethyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
- 5-Ethyl-6-methyl-4-(furan-2-yl)-3,4-dihydropyrimidin-2(1H)-one
- 5-Ethyl-6-methyl-4-(pyridin-2-yl)-3,4-dihydropyrimidin-2(1H)-one
Uniqueness
5-Ethyl-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties
Propiedades
Fórmula molecular |
C11H14N2OS |
|---|---|
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
5-ethyl-6-methyl-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C11H14N2OS/c1-3-8-7(2)12-11(14)13-10(8)9-5-4-6-15-9/h4-6,10H,3H2,1-2H3,(H2,12,13,14) |
Clave InChI |
OHXAGSDVEXCGBB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC(=O)NC1C2=CC=CS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




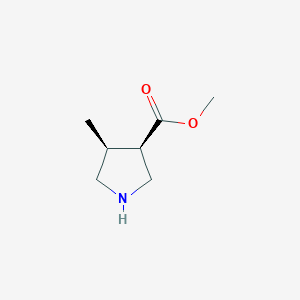
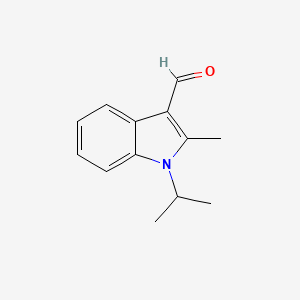

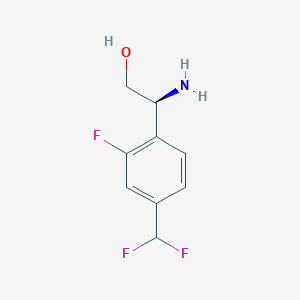

![4-[1-(Ethylsulfanyl)-3-methyl-2H-isoindol-2-yl]butanoic acid](/img/structure/B13110511.png)
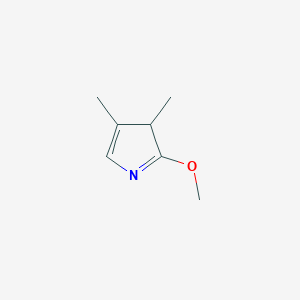
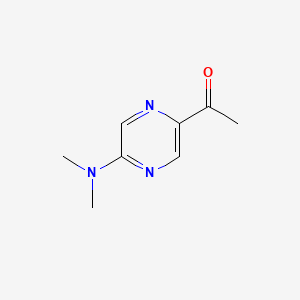
![benzyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-(2H-tetrazol-5-ylamino)hexyl]carbamate](/img/structure/B13110531.png)
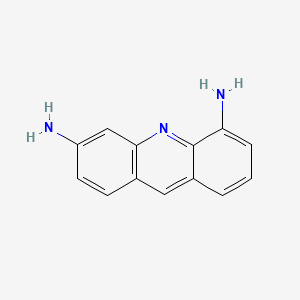
![4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B13110554.png)
![Sodium thieno[3,2-b]pyridine-6-sulfinate](/img/structure/B13110560.png)
